molecular formula C18H17NO4 B1316309 Fmoc-Ala-OH (3-13C) CAS No. 201489-21-6

Fmoc-Ala-OH (3-13C)

Cat. No. B1316309
M. Wt: 312.32 g/mol
InChI Key: QWXZOFZKSQXPDC-XEHHCZBASA-N
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Description

Fmoc-Ala-OH (3-13C) is a Fmoc-protected alanine derivative . It is potentially useful for proteomics studies and solid-phase peptide synthesis techniques .


Synthesis Analysis

The synthesis of Fmoc-Ala-OH involves a reaction mixture that is cooled and acidified with 10% HCl to give a white solid . This solid is then filtered and washed with water several times, and dried to give the final product .


Molecular Structure Analysis

The linear formula of Fmoc-Ala-OH (3-13C) is 13CH3CH (NH-Fmoc)CO2H . The molecular weight is 312.32 .


Chemical Reactions Analysis

The reaction mixture used in the synthesis of Fmoc-Ala-OH is cooled and acidified with 10% HCl . This results in a white solid, which is then filtered and washed with water several times, and dried to give the final product .


Physical And Chemical Properties Analysis

Fmoc-Ala-OH (3-13C) appears as a white to light yellow crystal powder . It has a molecular weight of 312.32 .

Scientific Research Applications

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Ala-OH (3-13C) is frequently used in solid-phase peptide synthesis. For example, the Merrifield peptide synthesis, which uses Fmoc as the N-α-protecting group, involves the stepwise solid-phase synthesis of peptides, such as H-(Ala)6-Lys-OH, on a polyacrylamide gel resin. The Fmoc group's deprotection and its influence on the peptide's secondary structure, particularly in supporting β-sheet conformation, are critical aspects of this process (Larsen et al., 1993).

Study of Peptide Self-Assembly

Fmoc-Ala-OH (3-13C) is also vital in studying the self-assembly of peptides. In one instance, an Fmoc-conjugated alanine-lactic acid (Ala-Lac) sequence was found to self-assemble into nanostructures that gel in water, despite lacking the ability to form β-sheet-like amide–amide hydrogen bonding. This finding challenges the previously held belief that such bonding was crucial for the self-assembly of Fmoc-conjugated peptides (Eckes et al., 2014).

Formation of Side Products in Peptide Synthesis

The formation of Fmoc-β-Ala-OH as a side product during peptide synthesis is an important consideration. It has been identified as a common impurity in Fmoc-protected amino acid derivatives, often resulting from the Fmoc-OSu reagent used in the synthesis. This impurity can lead to significant reductions in yield and increased costs for purification (Obkircher et al., 2008).

Biomedical Applications

Fmoc-Ala-OH (3-13C) plays a role in the development of biomedical applications. For instance, the study of self-assembled structures formed by Fmoc-modified aliphatic amino acids, including Fmoc-Ala-OH,under various conditions like concentration and temperature, provides insights for designing self-assembled architectures with potential biomedical applications (Gour et al., 2021).

DNA Binding and Photonuclease Activity

Fmoc-Ala-OH (3-13C) is also used in the synthesis of complexes with metal ions, such as cobalt(III) and nickel(II), which can bind to DNA. These complexes have been shown to exhibit photonuclease properties, making them useful in studies related to DNA interaction and potential therapeutic applications (Sudhamani et al., 2014).

Synthesis of Tyr(P)-Containing Peptides

Fmoc-Ala-OH (3-13C) is used in the synthesis of Tyr(P)-containing peptides. A method using t-butyl phosphate protection has been developed for synthesizing these peptides, demonstrating the versatility of Fmoc-Ala-OH in peptide synthesis (Perich & Reynolds, 2009).

Safety And Hazards

Fmoc-Ala-OH (3-13C) may cause respiratory tract irritation . It may be harmful if absorbed through the skin, and may cause skin and eye irritation . It may also be harmful if swallowed .

Future Directions

Fmoc-Ala-OH (3-13C) is potentially useful for proteomics studies and solid-phase peptide synthesis techniques . It is expected to continue playing a significant role in these areas in the future .

Relevant Papers The papers retrieved provide valuable information on the synthesis, properties, and applications of Fmoc-Ala-OH (3-13C) .

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)(313C)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21)/t11-/m0/s1/i1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWXZOFZKSQXPDC-XEHHCZBASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3][C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60583960
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(3-~13~C)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Ala-OH (3-13C)

CAS RN

201489-21-6
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(3-~13~C)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
HM Watson - 2011 - search.proquest.com
Peptide sequencing is fundamental to understanding a protein's structure and function. The field of proteomics is dedicated to how these aspects relate to human health and disease. …
Number of citations: 2 search.proquest.com
D Rütsche, M Nanni, S Rüdisser… - Advanced …, 2023 - Wiley Online Library
Adequate vascularization is required for the successful translation of many in vitro engineered tissues. This study presents a novel collagen derivative that harbors multiple recognition …
Number of citations: 3 onlinelibrary.wiley.com

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